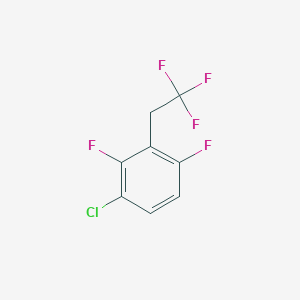

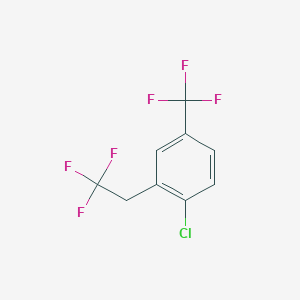

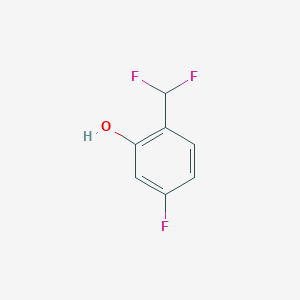

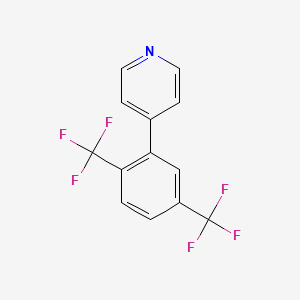

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine

Overview

Description

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Microwave-Assisted Synthesis and Bio-Evaluation

A study by Jha and Atchuta Ramarao (2017) highlights the use of a precursor related to 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine in the microwave-assisted synthesis of novel bioactive compounds. These compounds were evaluated against bacterial and fungal strains, showing potential comparable to standard drugs like Ciprofloxacin and Griseofulvin against specific pathogens. This application showcases the compound's relevance in developing new antimicrobial agents through efficient synthesis methods (Jha & Atchuta Ramarao, 2017).

Development of High-Performance Polymers

Wang et al. (2008) synthesized a novel pyridine-containing aromatic diamine monomer, derived from a modified Chichibabin synthesis involving 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine. This monomer was used to create fluorinated pyridine-bridged aromatic poly(ether-imide)s, exhibiting excellent thermal properties, good mechanical strength, and optical transparency. The study illustrates the compound's role in advancing materials science, particularly in the development of high-performance polymers with specific desirable properties, such as low dielectric constants and high thermal stability (Wang et al., 2008).

Enhancing Material Properties Through Chemical Modification

Research by Zhou et al. (2018) involved the preparation of fluorinated copoly(pyridine ether imide)s derived from 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine and other components. These materials demonstrated amorphous characteristics, solubility in organic solvents, and excellent thermal and mechanical properties. The study underscores the chemical modification's effectiveness in tailoring the properties of polymers for specific applications, highlighting the compound's utility in material science (Zhou et al., 2018).

Contribution to Organic Chemistry and Polymer Science

The synthesis and characterization of soluble polyimides based on new fluorinated diamines, including derivatives of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine, were reported by Ma et al. (2010). These polyimides were noted for their higher solubility in polar solvents, good thermal stability, and mechanical properties. Such studies contribute to organic chemistry and polymer science by providing insights into synthesizing novel materials with improved performance and processing characteristics (Ma et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[2,5-bis(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILEGJCKKVNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)